molecular formula C22H19NO3 B11815645 4-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid

4-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B11815645
M. Wt: 345.4 g/mol
InChI Key: AMSBESPIMWAFGZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves several steps. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

4-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

4-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid can be compared with other similar compounds, such as 4-[(4-methoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

InChI

InChI=1S/C22H19NO3/c1-26-16-11-9-14(10-12-16)13-15-5-4-7-18-20(22(24)25)17-6-2-3-8-19(17)23-21(15)18/h2-3,6,8-13H,4-5,7H2,1H3,(H,24,25)

InChI Key

AMSBESPIMWAFGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O

Origin of Product

United States

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